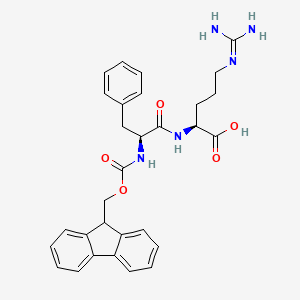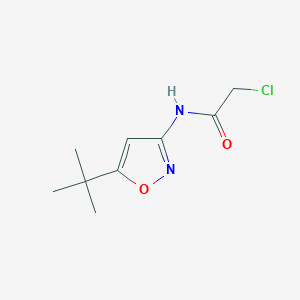
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
描述
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide typically involves the reaction of 5-(tert-butyl)isoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 5-(tert-butyl)isoxazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-aminoacetamide.
Oxidation: Formation of oxidized derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetic acid.
Reduction: Formation of reduced derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroethanol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole ring may interact with enzymes or receptors, leading to modulation of their activity. The chloroacetamide group may also participate in covalent bonding with target proteins, resulting in inhibition or activation of specific biological processes.
相似化合物的比较
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide can be compared with other similar compounds such as:
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Known for its potent FLT3 inhibitory activity and potential use in treating acute myeloid leukemia.
N-(5-(tert-Butyl)isoxazol-3-yl)-nicotinamide: Studied for its potential as a bioactive compound with various therapeutic applications.
N-(5-(tert-Butyl)isoxazol-3-yl)-2-chloroacetic acid:
The uniqueness of this compound lies in its specific structural features and the presence of both the isoxazole ring and the chloroacetamide group, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-7(12-14-6)11-8(13)5-10/h4H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGTAPJCLVZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651097 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-27-3 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B1516796.png)
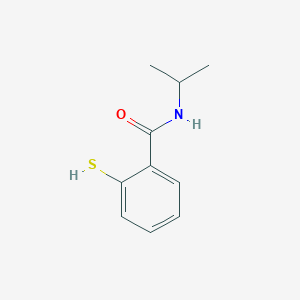
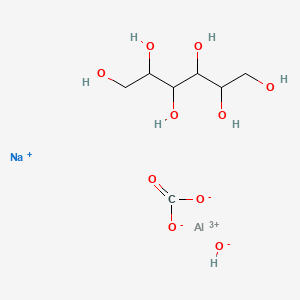
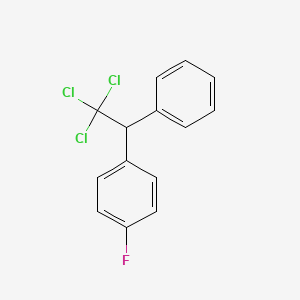
![1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene](/img/structure/B1516810.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1516812.png)
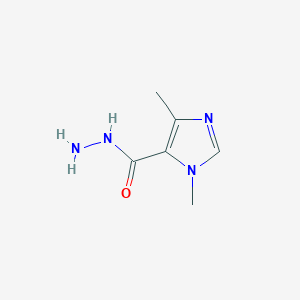
![9-[4-(Triphenylsilyl)phenyl]-9-phenyl-9H-fluorene](/img/structure/B1516822.png)
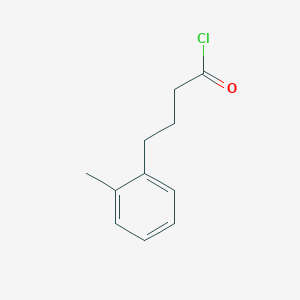
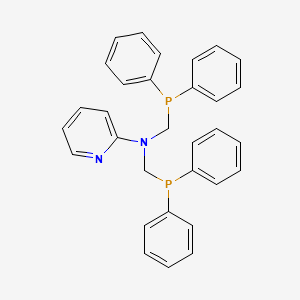
![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)
![GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
